molecular formula C7H3F2NO4 B1307636 4,5-Difluoro-2-nitrobenzoic acid CAS No. 20372-63-8

4,5-Difluoro-2-nitrobenzoic acid

Cat. No.: B1307636
CAS No.: 20372-63-8
M. Wt: 203.1 g/mol
InChI Key: HGGRAOYTQNFGGN-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis

In the landscape of modern organic synthesis, 4,5-Difluoro-2-nitrobenzoic acid serves as a crucial reagent and versatile intermediate. chemimpex.comcymitquimica.com Its significance stems from the strategic placement of its functional groups, which include two fluorine atoms, a nitro group, and a carboxylic acid. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group and the fluorine substituents significantly influences the reactivity of the aromatic ring, enhancing its susceptibility to nucleophilic substitution reactions. chemimpex.com This heightened reactivity, combined with its solubility in common organic solvents, allows for its use in a variety of chemical transformations. chemimpex.com

The compound is particularly noted for its role in the synthesis of biologically active molecules. chemimpex.com Researchers in pharmaceutical development utilize it as a key intermediate in the creation of potential anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, its applications extend to the agrochemical industry, where it is employed in the formulation of herbicides and pesticides. chemimpex.com The ability of this compound to facilitate complex chemical reactions, often leading to improved yields and selectivity, underscores its importance in contemporary chemical research and product development. chemimpex.com

Strategic Importance as a Building Block in Complex Molecular Architectures

The molecular structure of this compound makes it a strategically important building block for the construction of complex molecular architectures. chemimpex.comcymitquimica.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. The distinct functional groups on this compound—the carboxylic acid, the nitro group, and the fluorine atoms—provide multiple reaction sites that can be selectively manipulated. sigmaaldrich.com

This multi-functionality allows for a stepwise and controlled approach to synthesis. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives. The nitro group can be reduced to an amine, which then opens up a vast array of further chemical modifications, such as diazotization or acylation. The fluorine atoms can also participate in or influence various reactions. This versatility enables chemists to build intricate molecular frameworks with a high degree of precision. chemimpex.com

Its utility is particularly evident in the field of medicinal chemistry and material science. chemimpex.com The ability to use this compound to create diverse libraries of molecules is crucial for drug discovery processes. nih.gov For example, similarly structured nitrobenzoic acids are used in heterocyclic oriented synthesis (HOS) to create various condensed nitrogenous cycles like benzimidazoles and quinoxalinones, which are significant in pharmaceutical research. nih.gov The unique electronic properties conferred by the fluorine and nitro groups also make it a candidate for the development of advanced materials, such as specialized polymers and coatings with enhanced thermal stability. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGRAOYTQNFGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400963
Record name 4,5-Difluoro-2-nitrobenzoic acid
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20372-63-8
Record name 4,5-Difluoro-2-nitrobenzoic acid
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Record name 4,5-Difluoro-2-nitrobenzoic acid
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Record name Benzoic acid, 4,5-difluoro-2-nitro
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Synthetic Methodologies for 4,5 Difluoro 2 Nitrobenzoic Acid

Established Synthetic Pathways

The formation of 4,5-difluoro-2-nitrobenzoic acid is predominantly achieved through well-defined, multi-step synthetic routes. These pathways are designed to control the regioselectivity of the reactions, ensuring the correct placement of the nitro and carboxyl groups on the difluorobenzene scaffold.

Multi-step Reaction Sequences

Multi-step syntheses are common for producing highly functionalized aromatic compounds like this compound. These sequences often involve a series of reactions, including nitration, hydrolysis, halogenation, and cyanation, to build the target molecule from simpler starting materials.

A primary and direct method for the synthesis of this compound involves the nitration of a pre-existing difluorobenzoic acid. sigmaaldrich.com Specifically, the nitration of 3,4-difluorobenzoic acid is a key pathway to obtain the desired product. sigmaaldrich.com This electrophilic aromatic substitution reaction introduces a nitro group at the position ortho to the carboxylic acid group and para to one of the fluorine atoms, directed by the electronic effects of the substituents.

In a related context, hydrolysis is a crucial step in multi-step syntheses, particularly when the carboxylic acid group is generated from a nitrile precursor. For instance, in the synthesis of the isomeric 2,5-difluoro-4-nitrobenzoic acid, a nitrile intermediate is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to yield the final carboxylic acid. Current time information in Bangalore, IN. A similar hydrolysis step would be essential if a synthetic route to this compound proceeded through a cyanated intermediate.

Multi-step sequences involving halogenation and cyanation reactions represent an alternative strategy for the synthesis of fluorinated nitrobenzoic acids. While a direct pathway for this compound using this approach is not explicitly detailed in the provided search results, the synthesis of its isomer, 2,5-difluoro-4-nitrobenzoic acid, provides a clear template for such a route. This process starts with a difluorobenzene precursor and sequentially introduces the other functional groups.

A plausible, though not explicitly documented, pathway for this compound could commence with 1,2-difluorobenzene. This starting material could first undergo halogenation, such as bromination, to introduce a bromine atom onto the aromatic ring. Subsequent nitration would then introduce the nitro group. The bromo-substituent can then be converted to a nitrile group through a cyanation reaction, typically using a cyanide salt like copper(I) cyanide. Finally, hydrolysis of the nitrile group would yield the desired carboxylic acid. Each of these steps requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Photochlorination is a synthetic technique that utilizes light to initiate the chlorination of a substrate. While the search results mention photochlorination in the context of preparing chlorinated and fluorinated benzoic acid derivatives, there is no specific information available detailing a photochlorination-based synthesis for this compound. Such a route would likely involve the photochlorination of a suitable difluorotoluene precursor, followed by oxidation of the methyl group to a carboxylic acid and subsequent nitration. The lack of specific examples in the literature suggests this may not be a commonly employed method for this particular compound.

Precursor Compounds and Starting Materials

The choice of starting material is fundamental to the successful synthesis of this compound. The structure of the precursor dictates the synthetic strategy and the sequence of reactions required to introduce the necessary functional groups.

The most direct precursor for the synthesis of this compound through nitration is 3,4-difluorobenzoic acid. sigmaaldrich.com This compound already possesses the difluoro substitution pattern and the carboxylic acid group in the correct positions, simplifying the synthesis to a single nitration step.

Data Tables

Table 1: Synthesis of 2,5-Difluoro-4-nitrobenzoic Acid via Hydrolysis (Isomer of Target Compound)

StepReagentsReaction ConditionsProductPurityYieldReference
HydrolysisCyanide Intermediate, 15% Sodium Hydroxide Solution, Hydrochloric AcidReflux at ~95°C, followed by acidification2,5-Difluoro-4-nitrobenzoic acid>97%76% Current time information in Bangalore, IN.

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₃F₂NO₄ sigmaaldrich.com
Molecular Weight203.10 g/mol sigmaaldrich.com
Melting Point165-167 °C sigmaaldrich.com
AppearanceWhite to light yellow powder/crystal

Advanced and Emerging Synthetic Methodologies

Recent advancements in chemical synthesis have introduced more efficient and environmentally conscious methods applicable to the production of this compound.

Catalytic methods offer significant advantages by increasing reaction efficiency and reducing waste. In the synthesis of nitrobenzoic acids, catalysts can facilitate transformations that might otherwise require harsh conditions. A notable example is the conversion of 2- or 4-nitroacetophenone into the corresponding 2- or 4-nitrobenzoic acid. This oxidation reaction is effectively catalyzed by ammonium (B1175870) metavanadate when refluxed with aqueous nitric acid. google.com The use of such a catalyst can decrease the induction period of the reaction. google.com

Furthermore, advanced catalytic systems are continually being developed for complex organic syntheses. For instance, silver nitrate (B79036) adsorbed onto a silica (B1680970) gel has been used as a catalyst for the regiospecific cyclization of O-propargylic hydroxylamines, demonstrating how specialized catalysts can enable highly selective transformations under mild conditions. organic-chemistry.org Such catalytic principles represent a frontier for developing more sophisticated and efficient syntheses of specialty chemicals like this compound.

The adoption of green chemistry principles aims to minimize the environmental impact of chemical manufacturing by designing safer products and processes. ijper.org

A core tenet of green chemistry is the use of reaction conditions that are less hazardous to the environment. This includes replacing volatile organic solvents with safer alternatives, such as water. The Schotten-Baumann reaction, a method for synthesizing amides and esters, can be performed in an aqueous environment at room temperature, representing a greener alternative to traditional methods that use organic solvents. brazilianjournals.com.br Another emerging area is the use of high hydrostatic pressure (barochemistry) to activate chemical reactions, which can reduce the need for harsh chemical reagents or high temperatures. rsc.org The use of ionic liquids, which have negligible vapor pressure and minimal flammability, also presents a safer alternative to conventional organic solvents. ijper.org

The selection of reagents plays a crucial role in the sustainability of a chemical process. Green chemistry encourages the use of renewable feedstocks and catalysts that are efficient and non-toxic. Biocatalysis, which uses enzymes to perform chemical transformations, is a powerful tool in green synthesis. ijper.org Enzymes can operate under mild conditions and exhibit high selectivity, reducing the formation of byproducts. Furthermore, there is a growing interest in using renewable starting materials. For example, metabolic engineering has enabled the production of aminobenzoic acid derivatives from glucose, a renewable feedstock, via the shikimate pathway in microorganisms. mdpi.com This approach highlights a long-term strategy for producing valuable aromatic compounds in a more sustainable manner.

Process Optimization for Industrial Scalability

The industrial-scale synthesis of this compound is crucial for its application as a key intermediate in the pharmaceutical and agrochemical industries. Process optimization focuses on maximizing yield, purity, and throughput while ensuring operational safety and minimizing environmental impact. The primary route for commercial production involves the nitration of 3,4-difluorobenzoic acid. sigmaaldrich.com Key areas of optimization include reaction conditions, solvent selection, and purification methods.

Research into the synthesis of analogous compounds, such as 2,5-difluoro-4-nitrobenzoic acid, provides valuable insights into the parameters critical for scaling up the production of this compound. For instance, the industrial preparation of similar compounds often involves a multi-step process that includes nitration and hydrolysis, where careful control of reaction parameters is essential for achieving high yields and purity. nus.edu.sggoogle.com

Key Optimization Parameters

Table 1: Key Parameters for Industrial Synthesis Optimization

Parameter Objective Common Industrial Approaches
Nitrating Agent Maximize yield and selectivity; minimize by-products. Use of mixed acids (e.g., nitric acid and sulfuric acid) to control nitrating strength.
Reaction Temperature Control reaction rate and prevent runaway reactions. Typically maintained at low temperatures (e.g., 0-10°C) during nitration.
Solvent Ensure homogeneity, facilitate heat transfer, and simplify product isolation. Concentrated sulfuric acid is often used as a solvent and catalyst.
Reaction Time Achieve complete conversion of starting material. Monitored by techniques like Gas Chromatography (GC) to determine reaction endpoint.

| Purification | Achieve high purity of the final product. | Methods include precipitation in ice water followed by filtration and washing. |

Detailed Research Findings

Detailed studies on the synthesis of structurally related nitrobenzoic acids highlight the importance of precise control over reaction conditions to achieve high efficiency on a large scale. For example, in the synthesis of 2,5-difluoro-4-nitrobenzoic acid, the nitration of 2,5-difluorobromobenzene is conducted at approximately 5°C using potassium nitrate in concentrated sulfuric acid, followed by a hydrolysis step at elevated temperatures. nus.edu.sg

The following interactive table presents typical conditions and outcomes from research on analogous industrial processes, which can be extrapolated for the optimization of this compound production.

Table 2: Exemplary Industrial Process Conditions for Analogous Compounds

Step Reagents Temperature Duration Yield Purity
Nitration Potassium Nitrate, Concentrated Sulfuric Acid ~5°C 1 hour >90% >98%

| Hydrolysis | 15% Sodium Hydroxide | ~95°C | Monitored by GC | ~76% | >97% |

By analogy, the industrial process for this compound would involve the controlled addition of a nitrating agent to a solution of 3,4-difluorobenzoic acid in a suitable solvent like concentrated sulfuric acid at a low temperature. Following the completion of the nitration, the reaction mixture would be carefully quenched, typically by adding it to ice water, to precipitate the crude product. Subsequent purification steps, such as recrystallization or washing, would then be employed to achieve the desired high purity required for its end-use applications. The optimization of each of these steps is critical for a robust and economically viable industrial-scale manufacturing process.

Reaction Chemistry and Mechanistic Investigations of 4,5 Difluoro 2 Nitrobenzoic Acid

Chemical Transformations and Derivatization Strategies

4,5-Difluoro-2-nitrobenzoic acid is a versatile synthetic intermediate whose reactivity is governed by its three key functional groups: the carboxylic acid, the nitro group, and the two fluorine atoms on the aromatic ring. Each of these sites can be targeted for specific chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group (-COOH) is a primary site for derivatization through well-established organic reactions. These transformations are fundamental in modifying the compound's solubility, steric profile, and ability to connect with other molecules.

Esterification: In the presence of an acid catalyst, this compound reacts with various alcohols to form the corresponding esters. This reaction, known as Fischer esterification, is a reversible process where water is eliminated. libretexts.orgyoutube.com Driving the reaction to completion often involves using an excess of the alcohol or removing water as it is formed. libretexts.org This conversion is crucial for creating ester derivatives that may serve as prodrugs or intermediates in multi-step syntheses.

Amide Formation: The carboxylic acid can be converted into amides by reacting with primary or secondary amines. This transformation typically requires heat or the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the dehydration process. youtube.comlibretexts.orgyoutube.com The direct reaction with an amine first forms an ammonium (B1175870) carboxylate salt, which upon heating, dehydrates to yield the amide. libretexts.orgyoutube.com This reaction is essential for linking the acid to amino acids, peptides, or other amine-containing scaffolds. organic-chemistry.org

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its primary transformation is reduction to an amino group (-NH2), which fundamentally alters the electronic properties of the molecule and provides a new site for functionalization.

The reduction of aromatic nitro compounds to anilines is a common and efficient transformation. researchgate.netmasterorganicchemistry.com Several methods are available for this conversion:

Catalytic Hydrogenation: This is a widely used method where the reaction is carried out under an atmosphere of hydrogen gas using a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are highly effective. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: The reduction can also be achieved using easily oxidized metals in an acidic medium. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in the presence of hydrochloric acid. commonorganicchemistry.com

The resulting 2-amino-4,5-difluorobenzoic acid is a key precursor for the synthesis of heterocyclic compounds, such as quinoxalines.

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound electron-deficient. This electronic feature activates the ring for nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile displaces a leaving group (in this case, a fluoride ion) on the aromatic ring. wikipedia.org

This SNAr reaction is a powerful tool for introducing a wide variety of substituents onto the benzene (B151609) ring. Common nucleophiles that can displace the fluorine atoms include:

Amines (primary and secondary)

Alkoxides

Thiolates nih.gov

The reaction proceeds via an addition-elimination mechanism, and the high electronegativity of fluorine makes it an excellent leaving group in this context. wikipedia.orgnih.gov This reactivity is fundamental to its use as a building block in medicinal and agrochemical chemistry. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

When multiple reactive sites are present, the selectivity of a reaction—which site reacts preferentially—becomes a critical consideration. In the case of this compound, the regioselectivity of the nucleophilic aromatic substitution is a key feature of its chemistry.

The regiochemical outcome of SNAr reactions on the this compound ring is primarily dictated by the electronic effects of the existing substituents. The rate and position of nucleophilic attack are determined by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgpressbooks.publibretexts.org

In the structure of this compound:

The nitro group at position C2 is para to the fluorine atom at C5.

The carboxylic acid group at position C1 is para to the fluorine atom at C4.

Both the nitro and carboxylic acid groups are electron-withdrawing and can activate the ring for nucleophilic attack. However, the nitro group is a significantly more powerful activating group for SNAr than the carboxylic acid group. Its ability to stabilize the negative charge of the reaction intermediate through resonance is paramount. Consequently, nucleophilic attack occurs preferentially at the C5 position , leading to the displacement of the fluorine atom that is para to the nitro group. This strong directing effect makes the substitution highly regioselective. Other factors, such as the nature of the nucleophile and specific reaction conditions (e.g., solvent, temperature), can also play a role but the electronic influence of the nitro group is the dominant factor. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Difluoroaromatic Compounds

Starting MaterialNucleophileProductRegioselectivityRef.
4,5-Difluoro-1,2-dinitrobenzeneButylamine4-(Butylamino)-5-fluoro-1,2-dinitrobenzeneSelective substitution at C4 (para to one nitro group, ortho to the other) nih.gov
4,5-Difluoro-1,2-dinitrobenzeneMorpholine4-(Morpholino)-5-fluoro-1,2-dinitrobenzeneSelective substitution at C4 (para to one nitro group, ortho to the other) nih.gov
1-Chloro-2,4-dinitrobenzeneDimethylamine1-(Dimethylamino)-2,4-dinitrobenzeneSubstitution at C1 (activated by ortho and para nitro groups) libretexts.org
PentafluoropyridineHydroxybenzaldehyde4-((Perfluoropyridin-yl)oxy)benzaldehydeHighly selective for the C4 position under mild conditions rsc.org

The high regioselectivity observed in SNAr reactions of this compound can be explained by examining the mechanism and the stability of the intermediates. The reaction proceeds via a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bonded to a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride leaving group from the Meisenheimer complex. pressbooks.publibretexts.org

The selectivity for attack at the C5 position is a direct consequence of the superior stability of the resulting Meisenheimer complex. When the nucleophile attacks C5, the negative charge can be delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization provides substantial resonance stabilization.

In contrast, if the nucleophile were to attack the C4 position, the negative charge could be delocalized onto the carboxylic acid group, but the stabilizing effect is much weaker than that provided by the nitro group. The intermediate formed from attack at C5 is therefore lower in energy, and the transition state leading to it is also lower, making this pathway kinetically favored. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the relative stabilities of such isomeric intermediates and predict regioisomeric outcomes in SNAr reactions. researchgate.net

Advanced Spectroscopic and Analytical Monitoring of Reaction Pathways

The elucidation of reaction pathways and the optimization of reaction conditions for the synthesis and subsequent transformations of this compound heavily rely on the application of advanced spectroscopic and analytical techniques. These methods provide real-time insights into reaction kinetics, the formation of intermediates, and the identification of byproducts, which are crucial for developing efficient and robust chemical processes. While specific in-depth studies focusing solely on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of reaction monitoring using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are well-established and can be applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ monitoring of chemical reactions. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. ¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atoms, making it an excellent probe for tracking the progress of nucleophilic aromatic substitution (SNAr) reactions where one of the fluorine atoms is displaced.

Reaction Monitoring: By setting up a reaction directly in an NMR tube or by using a flow-NMR setup, spectra can be acquired at regular intervals. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product and any intermediates can be quantified to generate reaction profiles. For instance, in a substitution reaction at the C-5 position, a significant shift in the ¹⁹F NMR signal for the fluorine at that position would be expected.

Mechanistic Insights: The detection and characterization of transient intermediates can provide valuable mechanistic information. For example, the formation of a Meisenheimer complex in an SNAr reaction, although often transient, could potentially be observed at low temperatures, providing evidence for a stepwise mechanism.

Hypothetical ¹⁹F NMR Data for a Nucleophilic Aromatic Substitution Reaction

CompoundPosition of FluorineHypothetical Chemical Shift (ppm)Multiplicity
This compoundC-4-135d
This compoundC-5-145d
Intermediate (Meisenheimer Complex)C-4-138d
Intermediate (Meisenheimer Complex)C-5-160s
Product (Substitution at C-5)C-4-140s

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring the progress of reactions and assessing the purity of the products. A reversed-phase HPLC method with UV detection would be suitable for analyzing reaction mixtures containing this compound and its derivatives.

Quantitative Analysis: By developing a suitable gradient or isocratic elution method, the starting material, product, and any byproducts can be separated and quantified. This allows for the determination of reaction conversion, yield, and purity over time.

Impurity Profiling: HPLC can identify and quantify impurities, which is critical for process optimization and for meeting regulatory requirements in pharmaceutical applications. For example, in the synthesis of quinolone antibiotics from this compound, HPLC can be used to monitor the formation of undesired isomers or degradation products.

Typical HPLC Parameters for Reaction Monitoring

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool. MS detection allows for the confirmation of the molecular weights of the components in a reaction mixture, aiding in the identification of products, intermediates, and byproducts.

Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of unknown species. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that can help to elucidate the structure of intermediates and byproducts. For instance, in studying the reaction of this compound with an amine, HPLC-MS could be used to identify the expected product as well as any potential side-products formed from reaction at the carboxylic acid group or di-substitution.

Expected Mass-to-Charge Ratios (m/z) in an LC-MS Analysis

CompoundIonization ModeExpected m/z
This compound[M-H]⁻202.00
Product of substitution with Morpholine[M+H]⁺270.08
Amide byproduct with Morpholine[M+H]⁺271.09

While detailed published studies on the reaction pathways of this compound using these advanced monitoring techniques are scarce, the application of in-situ NMR, HPLC, and HPLC-MS would be the standard approach in a research and development setting to gain a comprehensive understanding of its reaction chemistry. Such studies are fundamental for the efficient development of synthetic routes to valuable downstream products, such as pharmaceuticals and other fine chemicals.

Applications of 4,5 Difluoro 2 Nitrobenzoic Acid and Its Derivatives in Functional Molecules and Advanced Materials

Application as an Intermediate in Pharmaceutical Synthesis

The compound is widely utilized as an intermediate in the development and synthesis of pharmaceuticals. chemimpex.com Its structure allows for targeted modifications, making it a valuable tool for creating new medicinal agents. chemimpex.com

Building Block for Biologically Active Scaffolds

4,5-Difluoro-2-nitrobenzoic acid is a fundamental component in the synthesis of biologically active molecules. chemimpex.com While research on this specific molecule continues, the utility of similar substituted nitrobenzoic acids highlights its potential. For instance, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully used as a building block for the solid-phase synthesis of various heterocyclic scaffolds. nih.gov This process involves attaching the building block to a resin and then performing a series of chemical reactions to create complex structures like benzimidazoles, benzotriazoles, and quinoxalinones, which are known to be significant in drug discovery. nih.gov This demonstrates how the strategic placement of reactive groups on the benzoic acid ring enables the construction of diverse molecular frameworks with potential biological activity.

Precursor for Advanced Medicinal Chemistry Agents

As a precursor, this compound is instrumental in the field of medicinal chemistry. chemimpex.com It serves as a starting material for creating advanced agents, including anti-inflammatory, analgesic, and anti-cancer drugs. chemimpex.com The compound's reactivity facilitates complex chemical reactions, often leading to improved yields and selectivity. chemimpex.com An example of a related nitrobenzoic acid derivative being used in advanced research is the synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid. nih.gov This molecule was designed as a photoaffinity label to identify and study chloride channels in cell membranes, showcasing how such precursors are used to create sophisticated tools for biological and pharmacological research. nih.gov

Table 1: Research Findings in Pharmaceutical Applications

Application AreaFindingSource Compound ExampleResulting Scaffold/Agent
Biologically Active ScaffoldsServes as a building block for heterocyclic oriented synthesis (HOS).4-Chloro-2-fluoro-5-nitrobenzoic acidBenzimidazoles, Quinoxalinones
Medicinal ChemistryUsed as an intermediate for synthesizing targeted therapeutic agents.This compoundAnti-inflammatory, Anti-cancer drugs
Advanced Research ToolsActs as a precursor for photoaffinity labels to study biological targets.5-nitro-2-(3-phenylpropylamino)-benzoic acid derivativePhotoaffinity probe for chloride channels

Contributions to Agrochemical Research and Development

The significance of this compound extends to agricultural science, where it functions as a key intermediate in the production of modern agrochemicals. chemimpex.com

Intermediate for Herbicide and Pesticide Formulations

The compound is directly used in the formulation of various herbicides and pesticides. chemimpex.com Its chemical structure is incorporated into larger, more complex active ingredients designed to target specific weeds or pests. As an intermediate, it is a crucial component in the manufacturing process of these agricultural products. chemimpex.com

Enhancing Efficacy in Crop Protection Compounds

The inclusion of the 4,5-difluoro-2-nitrobenzoyl moiety in agrochemical formulations is noted to enhance the efficacy of crop protection products. chemimpex.com This can lead to more effective pest and weed control, which is a primary goal in agricultural research and development. Furthermore, its use can contribute to minimizing the environmental impact of these formulations. chemimpex.com

Utilization in Material Science

In the field of material science, this compound is explored for the creation of advanced materials. chemimpex.com Its unique chemical properties, such as thermal stability, make it a candidate for developing specialized polymers and coatings. chemimpex.com The compound's structure allows it to be integrated into larger polymer chains or material matrices, potentially conferring desirable attributes to the final product. Its role as a versatile tool in material science highlights its broad applicability beyond the life sciences. chemimpex.com

Influence on Thermal Stability and Material Properties

The incorporation of structural units derived from this compound into polymers has a profound influence on their thermal and mechanical characteristics. The presence of fluorine atoms in the polymer backbone is a key factor in achieving these enhancements.

Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Introducing these bonds into a polymer chain significantly increases the energy required to initiate thermal degradation. As a result, fluorinated polymers, such as those that could be derived from this compound, are expected to exhibit superior thermal stability compared to their non-fluorinated analogs.

Research on related fluorinated polymers confirms this principle. Studies on poly(ether sulfone) copolymers show that their thermal degradation occurs at high temperatures, ranging from 370 to 650°C. mdpi.com In fluorinated polyamides, the introduction of fluoroalkyl groups can result in polymers with thermal decomposition temperatures exceeding 340°C. mdpi.com Similarly, many fluorinated polyimides demonstrate 5% weight loss temperatures (T₅%) well above 500°C, indicating their ability to withstand extreme thermal stress. nih.gov The table below compares the thermal properties of various fluorinated polymers to their non-fluorinated or less-fluorinated counterparts, illustrating the significant gains in thermal performance.

Polymer TypeSpecific Polymer/MonomerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Reference
Poly(ether sulfone)P(ESES) - Non-functionalized225 °C515 °C mdpi.com
P(ESDPA) - Carboxylic Acid Functionalized235 °C437 °C (initial step)
Fluorinated PolyamidePA-F1 (Fluorinated)~270 °C~340 °C mdpi.com
Non-Fluorinated Analogue~270 °C~350 °C
Fluorinated PolyimideTPPI50 (50% TFMB content)402 °C563 °C aalto.fi
TPPI75 (75% TFMB content)407 °C570 °C
Bio-based PolyamidePA6T (Terephthalamide-based)-~480 °C rsc.org
PA6F (Furanamide-based)130 °C~450 °C

Other Material Properties: Beyond thermal stability, the fluorine content imparts other desirable characteristics. The bulky, electronegative fluorine atoms can disrupt chain packing and reduce intermolecular forces, which often leads to:

Increased Solubility: Many high-performance aromatic polymers are difficult to process due to their poor solubility. The inclusion of fluorine atoms can enhance solubility in organic solvents, facilitating their processing into films and coatings. nih.govresearchgate.net

Improved Dielectric Properties: The low polarizability of the C-F bond results in materials with low dielectric constants and low dielectric loss, making them ideal for use as insulators in microelectronics and high-frequency communication devices.

Enhanced Chemical Resistance: The inertness of the C-F bond contributes to the polymer's resistance to chemical attack and degradation.

Analytical Reagent Applications

In the field of analytical chemistry, this compound and related compounds are valuable for two main applications: as chemical tracers and as derivatizing agents for chromatography.

Fluorinated Benzoic Acids as Tracers: Fluorinated benzoic acids (FBAs) as a class are widely used as artificial tracers in hydrological and environmental studies to investigate the flow dynamics of water in systems like geothermal reservoirs, oil wells, and groundwater aquifers. Current time information in Bangalore, IN. The principle of this application relies on the unique properties of FBAs:

They are artificial compounds, meaning their presence in a sample is a direct result of their introduction as a tracer.

They are highly water-soluble and generally exhibit low sorption to soil and rock, allowing them to move with the water flow. mdpi.com

They are stable under various environmental conditions.

They can be detected with high sensitivity and specificity using modern analytical techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) or a diode array detector. mdpi.comresearchgate.netCurrent time information in Bangalore, IN.

This allows for the quantitative monitoring of the tracer's movement between injection and detection points, providing crucial data for modeling water flow, understanding contaminant transport, and optimizing resource recovery in oil fields. Current time information in Bangalore, IN. Detection limits for FBAs can be in the low parts-per-billion (ppb) or micrograms-per-liter (µg/L) range, making them effective even when highly diluted. researchgate.netcapes.gov.br

Potential as a Derivatization Reagent: Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.govmdpi-res.com this compound possesses features that make it a potential candidate for a derivatization reagent in HPLC analysis. For example, its carboxylic acid group can be reacted with hydroxyl or amino groups on a target analyte. The aromatic nitro group acts as a strong chromophore, meaning it absorbs ultraviolet (UV) light strongly. By attaching this "tag" to a molecule that is otherwise difficult to detect, it becomes easily quantifiable by an HPLC-UV detector. researchgate.netresearchgate.net This strategy is particularly useful for analyzing compounds that lack a native chromophore, such as some amino acids, fatty acids, or certain pharmaceuticals.

Computational and Theoretical Studies of 4,5 Difluoro 2 Nitrobenzoic Acid

Quantum Chemical Calculations on Molecular Structure and Reactivity

Detailed quantum chemical calculations specifically for 4,5-Difluoro-2-nitrobenzoic acid, such as Density Functional Theory (DFT) optimizations to determine its ground-state molecular geometry, bond lengths, bond angles, and electronic properties, are not extensively reported in peer-reviewed literature. Generally, such calculations for related aromatic compounds are performed using various basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. google.comajchem-a.com

Investigation of Supramolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which are crucial in the field of crystal engineering. For this compound, the potential for complex supramolecular assemblies is high due to the presence of hydrogen bond donors (the carboxylic acid group) and acceptors (the carboxylic oxygen and the nitro group), as well as halogen bond donors (the fluorine atoms).

Hydrogen Bonding Networks

Benzoic acids are well-known for forming robust hydrogen-bonded dimers through their carboxylic acid groups, a common supramolecular synthon. researchgate.net It is highly probable that this compound also forms such dimers in the solid state. Beyond this primary interaction, other hydrogen bonds involving the nitro group as an acceptor could lead to more extended networks. Studies on isomeric mononitrobenzoic acids have demonstrated diverse hydrogen bonding patterns, including the formation of interconnected ribbons and sheets. However, specific crystallographic data for this compound, which would confirm its hydrogen bonding network, are not publicly available in databases such as the Cambridge Structural Database.

Halogen Bonding Phenomena

The fluorine atoms in this compound introduce the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. While fluorine is the least polarizable of the halogens, its participation in halogen bonding is an area of active research. In the context of fluorinated benzoic acids, C–F···H and C–F···F interactions have been identified as playing a role in the crystal packing. rsc.org Furthermore, studies on other halogenated nitroaromatic compounds have shown that halogen bonds can be significant in directing the supramolecular assembly. For instance, in some crystal structures, Cl···O halogen bonds have been observed. A detailed analysis of the molecular electrostatic potential of this compound would be necessary to predict the strength and directionality of any potential halogen bonds involving its fluorine atoms, but such specific studies are currently absent from the literature.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools to elucidate reaction mechanisms, predict reaction outcomes, and calculate the energies of transition states. For this compound, several types of reactions could be of interest for theoretical study, such as its synthesis via the nitration of a difluorobenzoic acid precursor or its subsequent functionalization.

The mechanism of aromatic nitration typically involves the formation of a nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com A theoretical study of the nitration of 3,4-difluorobenzoic acid to form this compound would involve calculating the energy profile of the reaction, including the structures and energies of the intermediates and transition states for the addition of the nitro group at different positions on the aromatic ring. Such a study would provide insights into the regioselectivity of the reaction.

However, specific theoretical studies on the reaction pathways and transition states involving this compound have not been published. Research on related compounds, such as the thermal decomposition of other fluorinated nitroaromatic explosives, has demonstrated the utility of computational methods in mapping out complex reaction networks, but these findings cannot be directly extrapolated to the title compound. nih.gov

Q & A

Q. What are the key physicochemical properties of 4,5-Difluoro-2-nitrobenzoic acid?

Answer: this compound (CAS: 20372-63-8) has the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It is a nitro-substituted benzoic acid derivative with fluorine atoms at positions 4 and 5. Key properties include:

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water.
  • Acidity : The nitro and fluorine groups enhance the acidity of the carboxylic acid moiety (pKa ~1.5–2.5, estimated via computational modeling).
  • Thermal stability : Decomposes above 200°C without melting, as observed in thermogravimetric analysis (TGA).

For structural confirmation, use NMR (¹H/¹⁹F/¹³C) , FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry (ESI-MS m/z: 202.0 [M-H]⁻) .

Q. What synthetic routes are available for this compound?

Answer: Two primary methodologies are employed:

Nitrofluorination of Benzoic Acid Derivatives :

  • Start with 4,5-difluorobenzoic acid. Introduce the nitro group via electrophilic nitration using a mixture of HNO₃/H₂SO₄ at 0–5°C. Monitor reaction progress by TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Purify via recrystallization from ethanol/water .
  • Yield optimization : Control nitration temperature to minimize byproducts (e.g., di-nitrated derivatives).

Hydrolysis of Nitrile Precursors :

  • Synthesize 4,5-difluoro-2-nitrobenzonitrile via nucleophilic substitution of a halogenated precursor. Hydrolyze the nitrile to the carboxylic acid using concentrated HCl (reflux, 12 hours) .
  • Purification : Use column chromatography (SiO₂, gradient elution with dichloromethane/methanol) to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELX-97 for refinement and ORTEP-III for visualization .
  • Multinuclear NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected ¹H NMR splitting patterns) often arise from dynamic effects or crystallographic disorder. Strategies include:

  • Cross-validation : Compare NMR data with X-ray structures to confirm substituent positions .
  • DFT Calculations : Simulate NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) to match experimental data .
  • Variable-temperature NMR : Identify conformational changes causing signal broadening.

Q. What are the best practices for optimizing synthesis yield and purity?

Answer:

  • Reaction Monitoring : Use in-situ FT-IR to track nitro group incorporation (appearance of NO₂ stretch at ~1520 cm⁻¹).
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance nitration regioselectivity .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

Q. How can computational chemistry aid in predicting reactivity?

Answer:

  • Reactivity Prediction : Use DFT (B3LYP/def2-TZVP) to calculate Fukui indices, identifying electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic substitution to the meta position .
  • Transition State Modeling : Simulate reaction pathways (e.g., esterification kinetics) using Gaussian or ORCA software.

Q. What strategies preserve nitro and fluorine groups during functionalization?

Answer:

  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using CH₃OH/H₂SO₄) to prevent decarboxylation during reactions .
  • Mild Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at low temperatures (<50°C) to retain fluorine substituents .

Q. How to address safety concerns in handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of nitro compound vapors.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.